molecular formula C10H5N3 B6279041 1H-indole-3,5-dicarbonitrile CAS No. 1314976-35-6

1H-indole-3,5-dicarbonitrile

Cat. No.: B6279041
CAS No.: 1314976-35-6
M. Wt: 167.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indole-3,5-dicarbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound is characterized by the presence of two cyano groups at the 3 and 5 positions of the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1H-indole-3,5-dicarbonitrile can be achieved through various methods. One common approach involves the reaction of indole-3-carboxaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions . This reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-indole-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogenation catalysts, and electrophilic reagents. Major products formed from these reactions include carboxylic acids, primary amines, and substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-indole-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The indole ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

1H-indole-3,5-dicarbonitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1314976-35-6

Molecular Formula

C10H5N3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.